4-(4-Azidophenyl)butyric acid
CAS No.: 103489-33-4
Cat. No.: VC21542240
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103489-33-4 |
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Molecular Formula | C10H11N3O2 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 4-(4-azidophenyl)butanoic acid |
Standard InChI | InChI=1S/C10H11N3O2/c11-13-12-9-6-4-8(5-7-9)2-1-3-10(14)15/h4-7H,1-3H2,(H,14,15) |
Standard InChI Key | IXJMMVGNIFCPFH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCCC(=O)O)N=[N+]=[N-] |
Canonical SMILES | C1=CC(=CC=C1CCCC(=O)O)N=[N+]=[N-] |
Chemical Properties and Structure
4-(4-Azidophenyl)butyric acid is defined by its specific molecular characteristics that contribute to its versatility in chemical applications.
Basic Physical and Chemical Properties
The compound possesses several key properties that determine its behavior in various chemical environments.
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₁N₃O₂ |
Molecular Weight | 205.21 g/mol |
CAS Number | 103489-33-4 |
Appearance | Solid |
Solubility | Soluble in DMSO |
Storage Recommendation | Store at -20°C |
The molecular structure of 4-(4-Azidophenyl)butyric acid features a phenyl ring with an azide group (-N₃) at the para position, connected to a butyric acid chain. This arrangement confers both hydrophobic and hydrophilic characteristics to the molecule, enhancing its utility in diverse chemical environments .
Reactivity Profile
The azide functional group is central to the compound's chemical reactivity. This highly energetic group can undergo several key reaction types:
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Click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), which proceed with high selectivity and efficiency
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Photolysis reactions that generate reactive nitrene intermediates
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Reduction reactions that convert the azide to an amine group
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Conjugation reactions via the carboxylic acid moiety
These reaction pathways make 4-(4-Azidophenyl)butyric acid particularly valuable in synthetic chemistry applications where selective, efficient transformations are required .
Synthesis and Preparation Methods
The synthesis of 4-(4-Azidophenyl)butyric acid typically involves modification of the corresponding amino precursor. One documented preparation pathway utilizes 4-(4-Aminophenyl)butyric acid as the starting material.
Laboratory Synthesis Approach
One method for preparing supported derivatives involves:
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Combining 4-(4-azidophenyl)butyric acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in PBS (Phosphate-buffered saline) with a small amount of DMF (Dimethylformamide)
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Reacting this mixture with a suitable amine-functionalized substrate
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Purification through sequential washing with PBS, water, and methanol
This approach is particularly useful for creating surface-bound derivatives for applications in solid-phase chemistry, bioconjugation, and materials science.
Stock Solution Preparation
For experimental use, proper stock solution preparation is essential. The following table provides guidance for preparing solutions of various concentrations:
Desired Concentration | Amount of Compound |
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1 mM solution | 4.87 mL solvent per 1 mg |
5 mM solution | 0.97 mL solvent per 1 mg |
10 mM solution | 0.49 mL solvent per 1 mg |
When preparing stock solutions, it is recommended to:
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Select an appropriate solvent (DMSO is commonly used)
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Store solutions in separate packages to prevent degradation from repeated freezing and thawing
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Use within 1 month when stored at -20°C or within 6 months when stored at -80°C
Applications in Research and Development
4-(4-Azidophenyl)butyric acid offers extensive applications across multiple scientific disciplines due to its functional versatility.
Bioconjugation Applications
The compound serves as an excellent linker molecule in bioconjugation chemistry, facilitating the connection of various biomolecules to surfaces or other molecules. Its azide group enables specific click chemistry reactions, which are valued for their:
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High selectivity
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Mild reaction conditions
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Compatibility with biological systems
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Minimal side reactions
These qualities make 4-(4-Azidophenyl)butyric acid particularly valuable for attaching proteins, antibodies, and other biomolecules to various substrates for targeted drug delivery systems and biosensing applications .
Photochemistry Applications
The photoreactive properties of the azide functional group make this compound useful in numerous photochemical applications:
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Upon exposure to UV light, the azide group undergoes photolysis to generate a highly reactive nitrene intermediate
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This nitrene can insert into C-H bonds, enabling covalent attachment to various substrates
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The photoreactivity can be used in photoaffinity labeling experiments
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It facilitates photoimmobilization strategies for small molecule affinity selection
These photochemical properties have made 4-(4-Azidophenyl)butyric acid valuable in creating photoactivatable probes and surface-modified materials with precise spatial control .
Polymer Chemistry Applications
In polymer science, 4-(4-Azidophenyl)butyric acid serves multiple functions:
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As a reactive crosslinking agent that can strengthen polymer networks upon activation
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For surface modification of polymeric materials
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As a building block for specialized polymers with functional handles
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To enhance material properties including thermal stability and mechanical strength
These applications are beneficial for industries requiring high-performance materials, including aerospace, automotive, and biomedical engineering .
Medicinal Chemistry Applications
Researchers actively explore the potential of 4-(4-Azidophenyl)butyric acid in drug development:
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As a building block for creating prodrugs that can be activated under specific conditions
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In the design of photoactivatable therapeutics
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For developing targeted drug delivery systems
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In creating probes for drug-target interaction studies
This approach aims to improve therapeutic efficacy while reducing off-target effects by ensuring drugs activate primarily at their intended site of action .
Diagnostic Applications
The compound has proven utility in developing various diagnostic tools:
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Creation of photoaffinity probes for protein target identification
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Development of surface-modified diagnostic platforms
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Integration into assays that require selective bioconjugation
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Enhancement of detection sensitivity through controlled immobilization of recognition elements
These applications leverage the compound's selective binding capabilities to aid in the detection of specific disease markers or pathogens .
Related Compounds and Comparative Analysis
Several structural analogs of 4-(4-Azidophenyl)butyric acid offer complementary or alternative properties for specific applications.
4-(4-Aminophenyl)butyric acid
4-(4-Aminophenyl)butyric acid (CAS: 15118-60-2) is a key precursor and structural analog with distinct properties:
Property | 4-(4-Aminophenyl)butyric acid | 4-(4-Azidophenyl)butyric acid |
---|---|---|
Chemical Formula | C₁₀H₁₃NO₂ | C₁₀H₁₁N₃O₂ |
Molecular Weight | 179.22 g/mol | 205.21 g/mol |
Melting Point | 121-124 °C | Not specified in sources |
Density | 1.2±0.1 g/cm³ | Not specified in sources |
Boiling Point | 363.7±17.0 °C at 760 mmHg | Not specified in sources |
Functional Group | Amine (-NH₂) | Azide (-N₃) |
Reactivity | Nucleophilic | Photoactive, click chemistry capable |
This amino derivative lacks the photoreactivity and click chemistry compatibility of the azide version but offers simpler nucleophilic chemistry for certain applications .
4-(4-Nitrophenyl)butyric acid
Another related compound is 4-(4-Nitrophenyl)butyric acid (CAS: 5600-62-4), which features a nitro group in place of the azide:
Property | 4-(4-Nitrophenyl)butyric acid | 4-(4-Azidophenyl)butyric acid |
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Chemical Formula | C₁₀H₁₁NO₄ | C₁₀H₁₁N₃O₂ |
Molecular Weight | 209.20 g/mol | 205.21 g/mol |
Melting Point | 90-93 °C | Not specified in sources |
Density | 1.3±0.1 g/cm³ | Not specified in sources |
Boiling Point | 393.8±17.0 °C at 760 mmHg | Not specified in sources |
Functional Group | Nitro (-NO₂) | Azide (-N₃) |
Reactivity | Electron-withdrawing, reducible | Photoactive, click chemistry capable |
The nitro derivative can serve as a precursor to the amino compound and offers distinct electronic effects when incorporated into materials or bioactive compounds .
Current Research Trends and Future Perspectives
Research involving 4-(4-Azidophenyl)butyric acid continues to expand across multiple domains, with several emerging trends apparent in the scientific literature.
Advanced Bioconjugation Strategies
Recent developments in bioconjugation chemistry have highlighted the utility of 4-(4-Azidophenyl)butyric acid in creating sophisticated biohybrid materials and targeted delivery systems. Researchers are increasingly utilizing its ability to form stable covalent linkages under mild, biocompatible conditions, particularly through strain-promoted azide-alkyne cycloaddition reactions that eliminate the need for potentially toxic copper catalysts .
Multi-functional Materials Development
The compound's dual functionality—featuring both an azide group and a carboxylic acid moiety—makes it valuable for developing multi-functional materials. Current research focuses on creating responsive materials that can undergo programmed chemical transformations in response to specific stimuli such as light, pH changes, or chemical triggers .
Next-Generation Therapeutic Approaches
In medicinal chemistry, 4-(4-Azidophenyl)butyric acid is finding applications in developing spatiotemporally controlled drug release systems. This approach allows for activation of therapeutic agents specifically at disease sites, potentially revolutionizing treatment approaches for conditions including cancer, inflammatory diseases, and infectious disorders .
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